molecular formula C23H29ClO7 B116604 Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate CAS No. 265651-89-6

Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

Cat. No. B116604
M. Wt: 452.9 g/mol
InChI Key: DXERAGCQPJPJOT-NGVSTBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate, also known as Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate, is a useful research compound. Its molecular formula is C23H29ClO7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis

The crystal structure analysis of related compounds, such as the 9α-Bromo analog of beclometasone dipropionate monohydrate, reveals insights into the molecular conformation and intermolecular interactions within the crystal lattice. These studies are foundational in understanding the physical and chemical properties of the compound, facilitating its application in pharmaceutical formulations (Ketuly et al., 2009).

Antimicrobial Properties

Research on compounds isolated from natural sources, such as the root of Leplaea mayombensis, demonstrates the antimicrobial activity of cyclopenta[a]phenanthrene derivatives. These findings suggest potential applications in developing new antimicrobial agents or exploring the antimicrobial mechanisms of existing compounds (Sidjui et al., 2015).

Steroidal Activity and Inhibition

The study of androsterone derivatives highlights the role of cyclopenta[a]phenanthrene-based compounds in inhibiting androgen biosynthesis. This research is crucial for understanding the compound's potential applications in treating conditions related to androgen levels, such as prostate cancer (Djigoué et al., 2012).

Synthesis and Functionalization

Investigations into the synthesis and functionalization of cyclopenta[a]phenanthrene derivatives provide insights into the chemical reactivity and potential pharmaceutical applications of these compounds. The synthesis of highly functionalized cyclopentanes, for example, demonstrates the versatility of these structures in organic synthesis and drug development (Yakura et al., 1999).

Electrostatic Properties for Drug Action

The electrostatic properties and crystal structure of prednisolone acetate, another compound within this chemical family, were studied using a transferred multipolar atom model. This approach enhances the understanding of how these compounds interact at the molecular level, which is essential for drug design and the development of therapeutic agents (Shahid et al., 2017).

properties

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERAGCQPJPJOT-NGVSTBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11305530

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